![molecular formula C12H21NO3 B2768595 Tert-butyl n-[(2,2-dimethyl-3-oxocyclobutyl)methyl]carbamate CAS No. 2193059-07-1](/img/structure/B2768595.png)
Tert-butyl n-[(2,2-dimethyl-3-oxocyclobutyl)methyl]carbamate
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Overview
Description
Tert-butyl n-[(2,2-dimethyl-3-oxocyclobutyl)methyl]carbamate is a chemical compound with the CAS Number: 2193059-07-1 . It has a molecular weight of 227.3 . It is in powder form .
Molecular Structure Analysis
The Inchi Code for this compound is1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-8-6-9(14)12(8,4)5/h8H,6-7H2,1-5H3,(H,13,15)
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 227.3 . It is stored at a temperature of 4°C .Scientific Research Applications
Total Synthesis of (+)-Negamycin
Tert-butyl n-[(2,2-dimethyl-3-oxocyclobutyl)methyl]carbamate: serves as a starting reagent in the total synthesis of (+)-negamycin, an antibiotic with potential therapeutic applications . The compound’s unique structure contributes to the synthesis of complex molecules like negamycin.
Building Block for Pyrroloproline Synthesis
Researchers use this compound as a building block in the synthesis of protected pyrroloproline derivatives. Pyrroloprolines are essential components in peptide chemistry and drug discovery.
Synthesis of (E)-Ethyl 4-((tert-Butoxycarbonyl)amino)but-2-enoate
The compound participates in the synthesis of (E)-ethyl 4-((tert-butoxycarbonyl)amino)but-2-enoate, which has applications in organic synthesis and medicinal chemistry . This intermediate can be further modified to create diverse molecules.
Isobaric Mix Solution for Mass Spectrometry
In mass spectrometry experiments, tert-butyl n-[(2,2-dimethyl-3-oxocyclobutyl)methyl]carbamate is used to prepare an isobaric mix solution. This solution is valuable for post-column infusion experiments during single-stage orbitrap mass spectrometric analysis . It aids in accurate mass determination and structural elucidation of compounds.
Chemical Biology and Drug Design
The unique carbamate functionality in this compound makes it interesting for chemical biology studies. Researchers explore its interactions with enzymes, receptors, and other biological targets. Additionally, it may serve as a scaffold for designing novel drug candidates.
Chiral Synthesis and Asymmetric Transformations
The chiral center in the cyclobutyl ring allows for enantioselective transformations. Researchers can exploit this property for asymmetric synthesis, creating optically pure compounds for various applications .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.
properties
IUPAC Name |
tert-butyl N-[(2,2-dimethyl-3-oxocyclobutyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-8-6-9(14)12(8,4)5/h8H,6-7H2,1-5H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNBCASXGPLGIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1=O)CNC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl n-[(2,2-dimethyl-3-oxocyclobutyl)methyl]carbamate |
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